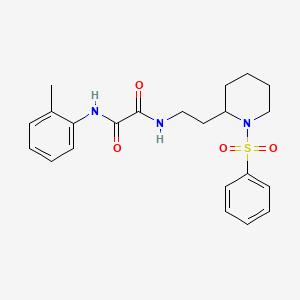

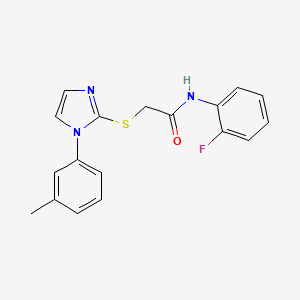

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide, commonly referred to as PTIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PTIO is a nitric oxide (NO) scavenger that has been extensively used to study the role of NO in biological systems.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and Antibacterial Study : Compounds similar to "N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide" have been synthesized and tested for their antibacterial properties. These compounds have exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Anticholinesterase Activity : Some derivatives have been evaluated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibitors. These compounds have shown promising activities, making them relevant in the context of diseases where cholinesterase activity is a concern (Khalid, 2012).

Cyclin-dependent Kinase Inhibitors : Research has been conducted on beta-piperidinoethylsulfides, which are chemically related, for their potential as inhibitors of the cyclin-dependent kinase CDK2. This indicates possible applications in cancer therapy (Griffin et al., 2006).

α1-Adrenergic Receptor Antagonists : Arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are structurally related, have been developed as α1-adrenoceptor antagonists with a uroselective profile. This suggests potential applications in urological conditions (Rak et al., 2016).

Molecular Docking Studies : Some derivatives have undergone molecular docking studies to examine their binding interactions with human proteins, indicating their potential in drug development and as enzyme inhibitors (Khalid et al., 2014).

Anticancer Agents : Certain derivatives have been synthesized and evaluated as potential anticancer agents. These studies highlight the versatility of this compound class in therapeutic applications (Rehman et al., 2018).

Electrophysiology and Pharmacokinetics

Anodic Methoxylation Studies : The impact of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, contributing to the understanding of their electrochemical properties (Golub & Becker, 2015).

Metabolic Pathway Analysis : Research into the oxidative metabolism of similar compounds can provide insights into their pharmacokinetic properties and potential drug interactions (Hvenegaard et al., 2012).

Advanced Applications

Co-solvent in Li-ion Batteries : Certain piperidinium derivatives have been explored as co-solvents in Li-ion batteries, suggesting potential applications in energy storage technologies (Kim et al., 2013).

Novel Antidementia Agents : Some piperidine derivatives have shown significant anti-acetylcholinesterase activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).

Propriétés

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-17-9-5-6-13-20(17)24-22(27)21(26)23-15-14-18-10-7-8-16-25(18)30(28,29)19-11-3-2-4-12-19/h2-6,9,11-13,18H,7-8,10,14-16H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANFZDROWUXPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)

![5-((4-Phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2457253.png)

![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2457260.png)

![4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2457261.png)

![6-(4-fluorophenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2457263.png)

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2457265.png)

![2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2457269.png)